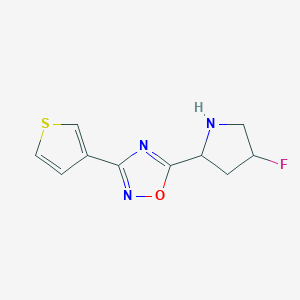
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole, also known as FPT, is an organic compound that is used in various scientific research applications. It is a heterocyclic compound that is composed of both an aryl and a heteroaryl group and is commonly used in the synthesis of various compounds. FPT has been studied extensively by researchers and has been found to have a variety of applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Fluorescence Studies for Sensing Applications
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole and its derivatives show promise in fluorescence-based sensing applications. Notably, thiophene-substituted 1,3,4-oxadiazole derivatives have been studied for their fluorescence quenching properties, making them potential candidates for aniline sensors via fluorescence quenching (Naik, Khazi, & Malimath, 2018).
Potential in Cancer Research
Compounds containing 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole have shown efficacy in cancer research, particularly in cytotoxic evaluations. A study synthesized novel derivatives containing this moiety, showing their potential as anticancer agents (Adimule et al., 2014).
Applications in Herbicide Development
In agricultural sciences, novel 1,3,4-oxadiazole derivatives with a thiophene moiety, similar in structure to 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole, have been developed and shown to have herbicidal activity against certain graminaceous plants, suggesting potential utility in weed control (Tajik & Dadras, 2011).
Energy Transfer Studies for Optoelectronic Applications
Research has also delved into the energy transfer properties of thiophene-substituted 1,3,4-oxadiazoles, which include structures similar to 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole. These compounds have been identified as potential candidates for energy transfer dye lasers (ETDL), enhancing efficiency, tunability, and photostability in optoelectronic devices (Naik, Deshapande, Khazi, & Malimath, 2018).
Antifungal and Apoptotic Effects
Further extending the compound's potential, studies have explored its derivatives for antifungal and apoptotic effects, particularly against Candida species. This demonstrates its possible use in developing new antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial Activities
The antimicrobial activities of various 1,3,4-oxadiazole derivatives, including those structurally similar to 5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole, have been investigated, showing promise in developing new antimicrobial agents (Kaneria et al., 2016).
Photophysical Studies for Optoelectronic Devices
Research on optoelectronically active thiophene substituted 1,3,4-oxadiazole derivatives, closely related to the compound of interest, indicates their potential role in photonics, sensor technologies, and optoelectronic devices. Their photophysical properties have been extensively studied, suggesting applications in advanced material sciences (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Eigenschaften
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c11-7-3-8(12-4-7)10-13-9(14-15-10)6-1-2-16-5-6/h1-2,5,7-8,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYGAZZCKPHXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CSC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoropyrrolidin-2-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)

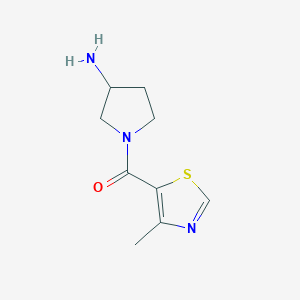
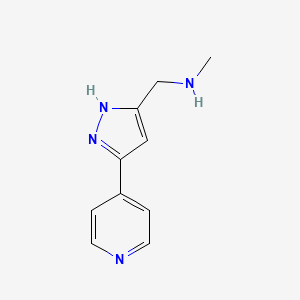
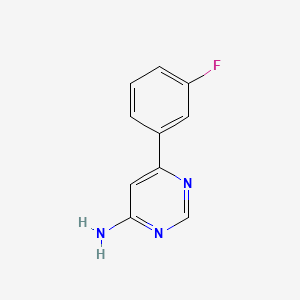
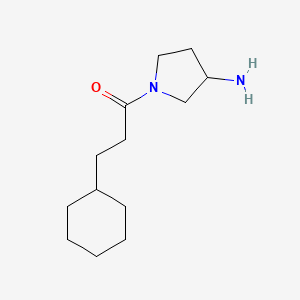


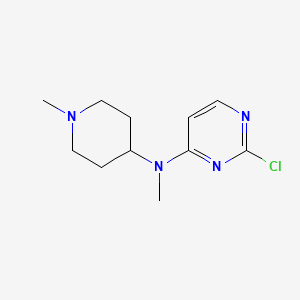
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)
![N-[2-(ethylamino)ethyl]cyclobutanamine](/img/structure/B1488676.png)
![1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1488678.png)